2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl-
Overview
Description
2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atomsIt is particularly noted for its stability and prolonged-release properties, making it a valuable candidate for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- can be synthesized through the acetylation of 2-methylthiazolidine-2,4-dicarboxylic acid. The process involves the condensation of cysteine and ethyl pyruvate to form 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester, which is then acetylated using acetyl chloride . The reaction conditions vary depending on the desired stereoisomer, with the use of excess acetyl chloride and an organic amine leading to trans-isomers, while an equivalent amount of acetyl chloride with an inorganic base retains the original configuration .
Industrial Production Methods: Industrial production methods for 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- typically involve large-scale synthesis using similar acetylation processes. The choice of reagents and conditions is optimized to ensure high yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the acetyl and carboxylic acid groups .
Common Reagents and Conditions: Common reagents used in the reactions of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include various derivatives with modified functional groups. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential to inhibit melanin production, making it a candidate for skin-whitening agents . In medicine, its stability and prolonged-release properties make it suitable for drug delivery systems . Additionally, it has applications in the cosmetic industry due to its ability to suppress eumelanin production .
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- involves its interaction with molecular targets and pathways related to melanin biosynthesis. It inhibits the formation of dopachrome, a key intermediate in melanin production, by degrading in melanocytes . This inhibition is achieved through the acetylation of cysteine derivatives, which suppresses the formation of brown-black eumelanin .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include other thiazolidine derivatives such as 2-methylthiazolidine-2,4-dicarboxylic acid and its ethyl ester . These compounds share similar structural features and chemical properties.
Uniqueness: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- is unique due to its stability and prolonged-release properties, which are not commonly found in other thiazolidine derivatives . Its ability to inhibit melanin production also sets it apart from similar compounds, making it a valuable candidate for cosmetic and medical applications .
Properties
Molecular Formula |
C8H11NO5S |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
3-acetyl-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H11NO5S/c1-4(10)9-5(6(11)12)3-15-8(9,2)7(13)14/h5H,3H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
CMLMTPHQDNAMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CSC1(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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